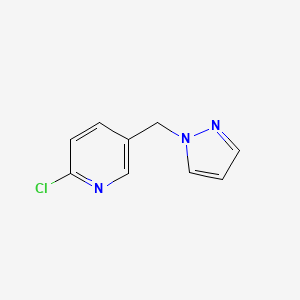

2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine

Description

Significance of Pyridine (B92270) and Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyridine and pyrazole are aromatic heterocycles that are ubiquitous in both natural products and synthetic compounds, playing a pivotal role in the development of new pharmaceuticals and functional materials.

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. chemspider.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netmdpi.com The metabolic stability of the pyrazole ring makes it an attractive feature in drug design. chemspider.com Several blockbuster drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting the therapeutic importance of this scaffold. chemspider.com The versatility of the pyrazole ring allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

Table 1: Prominent Pyrazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Fipronil | Insecticide |

This table is for illustrative purposes and is not exhaustive.

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in organic synthesis. mdpi.com Its unique electronic properties and reactivity make it a versatile scaffold for creating complex molecules. mdpi.com Pyridine and its derivatives are found in a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.com In medicinal chemistry, the pyridine ring can act as a pharmacophore, engaging in crucial interactions with biological targets. mdpi.com The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic properties of a drug molecule. mdpi.com The synthesis of substituted pyridines has been a subject of intense research, with numerous methods developed to access a wide range of functionalized derivatives. google.com

Overview of the Structural Importance of the 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine Scaffold

The this compound scaffold, with the chemical formula C9H8ClN3, combines the key features of both pyridine and pyrazole rings, linked by a methylene (B1212753) bridge. chemspider.com The chlorine atom at the 2-position of the pyridine ring is a significant feature. Halogen atoms, particularly chlorine, can modulate the electronic properties of the aromatic ring and provide a handle for further chemical transformations through cross-coupling reactions. nih.gov The presence of chlorine can also enhance the lipophilicity of the molecule, which can influence its ability to cross biological membranes. nih.gov

Historical Context of Related Pyridine and Pyrazole Compounds in Scientific Literature

The development of synthetic methodologies for combining pyridine and pyrazole rings has a rich history, driven by the desire to create novel compounds with unique properties.

The synthesis of molecules containing both pyrazole and pyridine rings has evolved significantly over the years. Early methods often involved multi-step sequences, while more contemporary approaches focus on efficiency and the use of catalytic systems. acs.org The construction of the pyrazole ring is often achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov For the synthesis of pyridyl-pyrazoles, this can involve a pre-functionalized pyridine derivative as one of the starting materials.

More recent advances have focused on cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form the C-C or C-N bonds linking the two heterocyclic rings. researchgate.net These methods offer greater flexibility and functional group tolerance. The development of one-pot and multicomponent reactions has further streamlined the synthesis of these complex heterocyclic systems. nih.govchemrevlett.com

Research on chlorinated pyridines has been extensive, largely due to their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comnih.gov For instance, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the production of certain herbicides. google.com The chlorination of pyridines can be challenging and often requires specific reagents and conditions to achieve the desired regioselectivity. google.com

Similarly, pyrazolyl-pyridine derivatives have been the subject of numerous studies. These compounds have been investigated for a wide range of biological activities, including as potential CRF1 receptor antagonists and as ligands for metal-catalyzed reactions. nih.govnih.gov The combination of a chlorinated pyridine with a pyrazole moiety, as seen in this compound, represents a logical progression in the exploration of this chemical space, aiming to combine the advantageous properties of both components. While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of its constituent parts provides a strong basis for its potential significance and future investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-3-2-8(6-11-9)7-13-5-1-4-12-13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVLFPKGXLUIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324639 | |

| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955966-95-7 | |

| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 1h Pyrazol 1 Ylmethyl Pyridine and Its Precursors

Strategies for the Direct Synthesis of 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine

The direct synthesis of this compound is predominantly achieved through the N-alkylation of a pyrazole (B372694) ring with a suitable pyridine-containing electrophile. This approach hinges on the formation of a new carbon-nitrogen bond between the pyrazole nitrogen and the methylene (B1212753) bridge attached to the pyridine (B92270) ring.

Approaches Utilizing 2-chloro-5-chloromethylpyridine as a Key Intermediate

A cornerstone in the synthesis of the title compound is the use of 2-chloro-5-chloromethylpyridine as a key intermediate. This molecule provides the 2-chloropyridine (B119429) moiety and a reactive chloromethyl group, which serves as an electrophilic site for the nucleophilic pyrazole. The reaction is a classic example of N-alkylation, where the pyrazole anion attacks the benzylic-like carbon of 2-chloro-5-chloromethylpyridine, displacing the chloride ion.

Typically, this reaction is carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include alkali metal carbonates (e.g., potassium carbonate) and hydrides (e.g., sodium hydride). Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the reaction.

The general reaction is as follows: Pyrazole + 2-chloro-5-chloromethylpyridine → this compound + HCl

| Parameter | Condition |

| Reactants | Pyrazole, 2-chloro-5-chloromethylpyridine |

| Base | Potassium carbonate, Sodium hydride |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Room temperature to elevated temperatures |

Condensation Reactions with Pyrazole Derivatives

Condensation reactions provide a versatile platform for the synthesis of this compound, particularly when substituted pyrazoles are used. The fundamental principle remains the N-alkylation of the pyrazole ring. The regioselectivity of the alkylation on unsymmetrical pyrazoles can be influenced by both steric and electronic factors. A bulkier substituent at the 3- or 5-position of the pyrazole ring can direct the incoming electrophile to the less hindered nitrogen atom.

The reaction conditions are similar to those described for the parent pyrazole, involving a base and a suitable solvent. The choice of reaction parameters can be fine-tuned to achieve the desired regioselectivity and yield.

| Factor | Influence on Condensation |

| Steric Hindrance | A bulky group on the pyrazole ring can direct alkylation to the less hindered nitrogen. |

| Electronic Effects | Electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. |

| Reaction Conditions | The choice of base, solvent, and temperature can affect the ratio of N-1 to N-2 alkylated products. |

Synthesis of Critical Pyridine and Pyrazole Precursors

The availability of the key precursors, 2-chloro-5-chloromethylpyridine and pyrazole, is essential for the synthesis of the final product. While pyrazole is commercially available, the synthesis of 2-chloro-5-chloromethylpyridine involves more complex procedures.

Preparation of 2-chloro-5-chloromethylpyridine

Several synthetic routes have been developed for the industrial-scale production of 2-chloro-5-chloromethylpyridine, a vital intermediate for various agrochemicals and pharmaceuticals.

One of the prominent methods for synthesizing 2-chloro-5-chloromethylpyridine is the cyclopentadiene-propenal route. This multi-step process involves a cyclization reaction to construct the pyridine ring. sci-hub.senih.gov This route is noted for avoiding some of the by-products associated with direct chlorination methods, leading to a purer product. sci-hub.se

The general steps of this route are:

Chlorination Addition: Cyclopentadiene-acrolein undergoes a chlorination addition reaction. This step is typically carried out at low temperatures in a solvent like N,N-dimethylformamide (DMF). nih.gov

Cyclization: The chlorinated intermediate is then subjected to a cyclization reaction to form the pyridine ring. This step often employs a chlorination cyclization reagent such as phosgene (B1210022) or its derivatives in a solvent like toluene (B28343) or chlorobenzene. sci-hub.se The reaction temperature for cyclization is typically in the range of 60-110 °C. sci-hub.se

| Step | Reagents and Conditions |

| Chlorination Addition | Cyclopentadiene-acrolein, Chlorine, DMF, Low temperature (-75 to -35 °C) nih.gov |

| Cyclization | Chlorinated intermediate, Phosgene (or equivalent), Toluene/Chlorobenzene, 60-110 °C sci-hub.se |

Alternative approaches to 2-chloro-5-chloromethylpyridine involve the modification of simpler pyridine derivatives through oxidation and halogenation reactions.

One common starting material is 3-methylpyridine (B133936) (3-picoline). The synthesis from 3-picoline can proceed through a one-step chlorination reaction. In this process, vaporized 3-methylpyridine is mixed with chlorine gas and passed through a tubular reactor containing a supported palladium chloride catalyst. nih.gov This direct approach can be advantageous in terms of step economy.

Another route starts with 2-chloro-5-methylpyridine (B98176), which is then subjected to chlorination of the methyl group. google.com However, this reaction can be difficult to control and may lead to the formation of polychlorinated by-products. google.com

A different strategy involves the use of 2-alkoxy-5-alkoxymethyl-pyridine derivatives. These compounds can be reacted with a chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride, to simultaneously convert the alkoxy groups to chloro groups, yielding 2-chloro-5-chloromethylpyridine. google.com This method offers a way to introduce the chlorine atoms in a more controlled manner.

| Starting Material | Key Transformation | Reagents |

| 3-Methylpyridine | Direct Chlorination | Chlorine, Supported Palladium Chloride Catalyst nih.gov |

| 2-Chloro-5-methylpyridine | Side-chain Chlorination | Elemental Chlorine google.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Chlorination | Phosphorus Oxychloride, Phosphorus Pentachloride google.com |

Multi-step Transformations from Carboxylic Acid Derivatives

The synthesis of pyrazole-containing compounds, including precursors to this compound, can originate from various carboxylic acid derivatives. One common strategy involves the use of β-ketoesters in condensation reactions. For instance, the reaction of a β-ketoester like ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) is a foundational step in forming the pyrazole ring, which can then be further functionalized. mdpi.com

Another approach involves the direct carboxylation of a pre-formed bis(pyrazol-1-yl)alkane structure using reagents like oxalyl chloride. nih.gov This process introduces a carboxylic acid group onto the pyrazole ring, which can then serve as a handle for subsequent chemical modifications. The intermediate acid chloride is typically hydrolyzed in situ to yield the carboxylic acid. nih.gov Furthermore, carboxylic acid groups can be introduced into pyrazole rings through the oxidation of alkyl or formyl groups, or by the hydrolysis of trichloromethyl derivatives. nih.gov These carboxylic acid derivatives are versatile intermediates that can be converted into a variety of other functional groups necessary for the construction of the final target molecule.

Alkoxy Precursor Chlorination Strategies

A key transformation in the synthesis of the target compound is the conversion of a hydroxyl or alkoxy group at the 2-position of the pyridine ring to a chlorine atom. This is a critical step as 2-chloropyridine derivatives are valuable precursors for introducing various nucleophiles. While specific examples for the direct chlorination of 2-alkoxy-5-(1H-pyrazol-1-ylmethyl)pyridine are not detailed in the provided sources, the general conversion of 2-alkoxypyridines or 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomer) to 2-chloropyridines is a standard procedure in heterocyclic chemistry. This transformation is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents effectively replace the hydroxyl or alkoxy group with a chlorine atom, facilitating the synthesis of the desired 2-chloro-substituted pyridine core.

Synthesis of 2-chloro-5-aminomethylpyridine as a Building Block

The intermediate 2-chloro-5-aminomethylpyridine is a crucial building block for constructing the final target molecule. Its synthesis can be achieved through various routes, notably starting from 2-chloro-5-chloromethylpyridine. google.com

A well-established method for preparing 2-chloro-5-aminomethylpyridine is the Gabriel synthesis, which proceeds via the phthalimide (B116566) derivative. google.comgoogle.com This process involves two main steps. First, 2-chloro-5-chloromethylpyridine is reacted with potassium phthalimide in a solvent like dimethylformamide (DMF) to produce N-(2-chloro-pyridin-5-ylmethyl)phthalimide. google.com In the second step, this phthalimide derivative is treated with hydrazine hydrate. The hydrazine cleaves the phthalimide group, releasing the desired primary amine, 2-chloro-5-aminomethylpyridine, and forming a stable phthalhydrazide (B32825) byproduct. google.com

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | 2-chloro-5-chloromethyl-pyridine | Phthalimide potassium, Dimethylformamide | N-(2-Chlor-pyridin-5-yl-methyl)-phthalimide | 98% | google.com |

| 2 | N-(2-Chlor-pyridin-5-yl-methyl)-phthalimide | Hydrazine hydrate, Methanol, then HCl | 2-chloro-5-aminomethylpyridine | Not specified | google.com |

Preparation of Alkylated Aminomethylpyridines

The preparation of alkylated aminomethylpyridines, which are derivatives of the key building block, can be approached through several synthetic strategies. One direct method involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst, such as Raney nickel. googleapis.com This process allows for the one-step synthesis of N-alkylated 2-chloro-5-aminomethylpyridines. googleapis.com

Another general and powerful method for amine synthesis is reductive amination, which involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, followed by reduction to the corresponding alkylated amine. While direct alkylation of amines with alkyl halides is possible, it can be challenging to control the degree of alkylation due to the increasing nucleophilicity of the product amines, often leading to mixtures of mono- and poly-alkylated products. More controlled, modern methods utilize N-aminopyridinium salts as ammonia (B1221849) surrogates, allowing for selective mono-alkylation to produce secondary amines.

General Pyrazole Synthesis Methods

The pyrazole ring is a core component of the target molecule. Its synthesis is well-documented, with several reliable methods available for constructing this five-membered heterocyclic system. mdpi.com The most common approaches are cyclocondensation reactions and 1,3-dipolar cycloadditions. mdpi.comnih.govresearchgate.net

The most prominent and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is versatile and allows for the preparation of a wide range of substituted pyrazoles. beilstein-journals.org

The 1,3-difunctional system can be a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) or its synthetic equivalent. nih.gov The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Other suitable difunctional substrates include α,β-unsaturated ketones and aldehydes. nih.govsci-hub.se In this case, the reaction involves a Michael addition of the hydrazine followed by cyclization and elimination or oxidation to yield the pyrazole or pyrazoline product. sci-hub.se

| 1,3-Difunctional System | Hydrazine Type | General Product |

| 1,3-Diketone | Hydrazine / Substituted Hydrazine | Polysubstituted Pyrazole |

| β-Ketoester | Hydrazine / Substituted Hydrazine | Pyrazolone (B3327878) |

| α,β-Unsaturated Ketone | Hydrazine / Substituted Hydrazine | Pyrazoline (may oxidize to Pyrazole) |

1,3-Dipolar Cycloaddition Approaches

A prominent and versatile method for the synthesis of the pyrazole ring system is through 1,3-dipolar cycloaddition reactions. semanticscholar.org This approach typically involves the reaction of a diazo compound with an alkyne. semanticscholar.org A convenient one-pot procedure has been developed where diazo compounds, generated in situ from aldehydes, react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. semanticscholar.org This method avoids the need to handle potentially hazardous diazo compounds directly. semanticscholar.org

The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been explored to address issues of regioselectivity and the handling of volatile alkynes. sci-hub.se This strategy allows for the facile and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles through the Huisgen cyclization of nitrile imines with the bromoalkene. sci-hub.se The reaction proceeds with complete regiochemical integrity, driven by the formation of the stable aromatic pyrazole system. sci-hub.se

For instance, the reaction of diazo compounds with N-vinylimidazole as an acetylene (B1199291) equivalent provides a straightforward route to 1H-3-substituted pyrazoles. semanticscholar.org This highlights the adaptability of 1,3-dipolar cycloaddition in creating a variety of substituted pyrazole cores that can be further elaborated.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. prepchem.compatsnap.com These reactions are highly valued in green chemistry for their ability to generate molecular diversity while minimizing waste. chemicalbook.com

One common MCR strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or an in situ generated equivalent) with a hydrazine derivative. patsnap.com For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. prepchem.com Similarly, the reaction of aldehydes, malononitrile (B47326), and hydrazines is a well-established route to 5-aminopyrazoles. prepchem.com

Four-component reactions have also been developed, further increasing the complexity of the resulting pyrazole derivatives. A notable example is the synthesis of pyrano[2,3-c]pyrazoles from the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. researchgate.netgoogle.com These reactions can be facilitated by various catalysts, including nanoparticles and ionic liquids, often under environmentally friendly conditions such as in aqueous media or under ultrasonic irradiation. researchgate.net The modular nature of MCRs allows for the incorporation of diverse functional groups, providing a powerful tool for creating libraries of pyrazole-containing compounds. prepchem.compatsnap.com

Advanced Synthetic Techniques and Reaction Mechanisms

The structural diversification of the this compound scaffold and related architectures relies on advanced synthetic techniques that enable the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for building the complex molecular frameworks found in many biologically active compounds.

The primary synthetic route to this compound involves the N-alkylation of pyrazole with a suitable precursor, 2-chloro-5-(chloromethyl)pyridine. This key intermediate can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine by reaction with thionyl chloride in a solvent like 1,2-dichloroethane. prepchem.com Alternatively, it can be prepared through the chlorination of 3-picoline. patsnap.com The subsequent N-alkylation of pyrazole with 2-chloro-5-(chloromethyl)pyridine, typically performed in the presence of a base, yields the target compound. semanticscholar.orgsci-hub.se

| Precursor | Reagent | Product | Reference |

| 2-chloro-5-(hydroxymethyl)pyridine | Thionyl chloride | 2-chloro-5-(chloromethyl)pyridine | prepchem.com |

| 3-picoline | Chlorine | 2-chloro-5-(chloromethyl)pyridine | patsnap.com |

| Pyrazole and 2-chloro-5-(chloromethyl)pyridine | Base | This compound | semanticscholar.orgsci-hub.se |

Suzuki Coupling Applications in Pyrazole-Pyridine Architectures

The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds between aryl or vinyl halides and boronic acids. This reaction is widely used in the synthesis of biaryl compounds, including those containing pyrazole and pyridine rings. For instance, a new pyridine-pyrazole N-N ligand has been synthesized and used to create a palladium(II) complex that effectively catalyzes the Suzuki reaction in aqueous media under microwave irradiation. chemicalbook.com This demonstrates the utility of such ligands in developing more environmentally friendly catalytic systems.

The Suzuki-Miyaura cross-coupling has also been employed for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines. globalresearchonline.net In this approach, 4-bromo-3,5-dinitro-1H-pyrazole is coupled with various boronic acids using a palladium precatalyst, followed by the reduction of the nitro groups. globalresearchonline.net This methodology provides access to pyrazole derivatives with aryl, heteroaryl, or styryl groups at the 4-position, which can be challenging to prepare otherwise. globalresearchonline.net

Sonogashira Coupling for Structural Diversification

The Sonogashira coupling is another essential palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst. nih.govgoogle.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable building blocks in medicinal and materials chemistry.

In the context of pyrazole-pyridine systems, the Sonogashira coupling has been used to synthesize novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives under microwave-assisted conditions. mdpi.com This method is efficient, leading to shorter reaction times and higher yields without the need for protecting groups on the benzimidazole (B57391) NH. mdpi.com The reaction's versatility allows for the introduction of a wide range of arylacetylene moieties onto the pyridine ring, thus enabling significant structural diversification. mdpi.com While copper is a common co-catalyst, copper-free Sonogashira reactions have also been developed to avoid the undesired homocoupling of alkynes.

Oxidative Dehydrogenation in Related Heterocyclic Synthesis

Oxidative dehydrogenation is a process that forms new bonds through the removal of hydrogen atoms, often facilitated by an oxidizing agent. This strategy has been applied to the synthesis of various heterocyclic compounds. For example, new oxidative dehydrogenative couplings of pyrazol-5-amines have been developed to selectively synthesize azopyrrole derivatives. semanticscholar.orgprepchem.com These reactions can simultaneously install C-I and N-N bonds through iodination and oxidation, or involve a copper-catalyzed oxidative coupling process. semanticscholar.orgprepchem.com

Another application is the synthesis of 3-substituted pyrazoles through the oxidative dehydrogenation of 4,5-dihydro-3H-pyrazoles using manganese dioxide. Furthermore, a metal-free, iodine-mediated oxidative C-N bond formation provides a regioselective route to various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol proceeds without the isolation of the less stable hydrazone intermediates.

Diazotization and Coupling Reactions for Pyrazole Derivatives

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, followed by a coupling reaction is a classic method for forming azo compounds. This chemistry has been extensively used in the synthesis of dyes and has found applications in creating functionalized pyrazole derivatives.

Advanced Characterization and Spectroscopic Analysis of 2 Chloro 5 1h Pyrazol 1 Ylmethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the complete molecular framework. For a molecule like 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its constitution.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the signal's multiplicity (splitting pattern) provides information about neighboring protons.

The ¹H NMR spectrum is expected to show signals for the three protons of the pyrazole (B372694) ring, the three protons of the 2-chloropyridine (B119429) ring, and the two protons of the methylene (B1212753) (-CH₂) bridge. The protons on the pyridine (B92270) ring are typically observed at lower field (higher ppm) compared to those on the pyrazole ring due to the electron-withdrawing nature of the nitrogen atom within the aromatic system. chemicalbook.com For instance, in the related compound 2-chloropyridine, proton signals are observed in the range of δ 7.2-8.4 ppm. chemicalbook.com The methylene protons, being situated between two aromatic systems, are expected to appear as a singlet in the range of δ 5.0-5.5 ppm. The pyrazole protons would appear in the aromatic region, with distinct shifts for the protons at positions 3, 4, and 5 of the pyrazole ring. mdpi.com

Expected ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.3 - 7.5 | Doublet (d) |

| Pyridine H-4 | 7.7 - 7.9 | Doublet of doublets (dd) |

| Pyridine H-6 | 8.3 - 8.5 | Doublet (d) |

| Methylene (-CH₂-) | 5.2 - 5.4 | Singlet (s) |

| Pyrazole H-4 | 6.3 - 6.5 | Triplet (t) |

| Pyrazole H-3 | 7.5 - 7.7 | Doublet (d) |

| Pyrazole H-5 | 7.8 - 8.0 | Doublet (d) |

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, nine distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to chlorine (C-2 of the pyridine ring) is expected to have a chemical shift in the range of δ 150-155 ppm. The other pyridine and pyrazole carbons will resonate in the aromatic region (δ 110-150 ppm). mdpi.com The aliphatic methylene bridge carbon (-CH₂) will appear at a significantly higher field, typically in the range of δ 50-60 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 153 |

| Pyridine C-3 | 122 - 125 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-5 | 134 - 137 |

| Pyridine C-6 | 148 - 151 |

| Methylene (-CH₂-) | 52 - 56 |

| Pyrazole C-3 | 139 - 142 |

| Pyrazole C-4 | 106 - 109 |

| Pyrazole C-5 | 128 - 131 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound, confirm its elemental composition, and obtain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is crucial for confirming the presence of one chlorine and three nitrogen atoms and distinguishing it from other potential isomers or compounds with the same nominal mass. The technique can precisely measure the mass of the protonated molecular ion, [M+H]⁺. nih.gov

Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃ |

| Average Mass | 193.634 Da |

| Monoisotopic Mass | 193.04067 Da |

| Calculated [M+H]⁺ | 194.04850 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This coupling is invaluable for analyzing the purity of a sample and for studying reaction mixtures containing the target compound and its derivatives. nih.gov The sample is first passed through an HPLC column to separate the components, which are then introduced into the mass spectrometer. A common ionization technique used is Electrospray Ionization (ESI), which typically generates the protonated molecular ion [M+H]⁺. In the case of this compound, LC-MS analysis would show a primary peak in the chromatogram with a corresponding mass spectrum confirming the expected molecular weight (m/z of 194.0 for the [M+H]⁺ ion).

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound and to confirm its structural features. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. aps.org

For this compound, IR and Raman spectra would provide a characteristic "fingerprint." Key vibrational modes include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the pyridine and pyrazole rings, and the distinctive C-Cl stretching vibration. researchgate.netorientjchem.org The analysis of these spectra helps to confirm the presence of both heterocyclic rings and the chloro-substituent.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound, the spectrum would exhibit characteristic bands corresponding to its constituent pyridine and pyrazole rings, as well as the C-Cl and methylene bridge functionalities.

While specific FTIR data for the title compound is not extensively detailed in the available literature, analysis of related structures such as 2-chloro-6-methyl pyridine and other pyrazole-containing molecules allows for the assignment of expected vibrational frequencies. orientjchem.org The bands attributed to N-H vibrations, typically seen in pyrazole derivatives, appear around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net The spectrum would also include aromatic C-H stretching vibrations, C=C and C=N stretching vibrations within the pyridine and pyrazole rings, and the deformation vibrations of the -CH₂- group. For instance, in a related compound, bands at 1419-1422 cm⁻¹ are attributed to -CH₂ group deformation. researchgate.net

Table 1: Expected FTIR Vibrational Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methylene (-CH₂-) | 2850 - 2960 | Symmetric & Asymmetric Stretching |

| C=N (Pyridine/Pyrazole) | 1600 - 1650 | Stretching |

| C=C (Aromatic Rings) | 1400 - 1600 | Stretching |

| Methylene (-CH₂-) | ~1420 | Deformation (Scissoring) |

| C-Cl | 600 - 800 | Stretching |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis allows for the unambiguous confirmation of molecular structure. Studies on closely related pyrazolyl-pyridine derivatives provide significant insights into the expected solid-state structure of this compound.

Table 2: Representative Crystallographic Data for a Related Pyrazolyl-Pyridine Derivative (C₁₂H₁₁N₅) . nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5723 (3) |

| b (Å) | 8.6376 (3) |

| c (Å) | 9.7354 (5) |

| α (°) | 97.539 (2) |

| β (°) | 106.123 (4) |

| γ (°) | 105.510 (5) |

| Volume (ų) | 574.73 (5) |

| Z | 2 |

Variable Temperature X-ray Diffraction

Variable temperature X-ray diffraction is a specialized technique used to study structural changes, phase transitions, and the thermal stability of a crystalline material as a function of temperature. This analysis can reveal subtle changes in unit cell parameters, molecular conformation, and packing arrangements upon heating or cooling. At present, specific variable temperature X-ray diffraction studies for this compound are not available in the cited literature. Such studies would be valuable for understanding its thermal behavior and any potential temperature-induced polymorphism.

Other Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule, typically the π → π* and n → π* transitions associated with aromatic systems and heteroatoms. For pyrazolyl-pyridine compounds, the UV-Vis spectrum provides information about their electronic structure.

In a study of a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the compound exhibited a sharp absorption peak (λmax) at 255 nm in ethanol (B145695) before UV irradiation. mdpi.com This absorption is characteristic of the electronic transitions within the aromatic pyrazole and phenyl rings. Upon irradiation, new absorption bands appeared in the visible region, indicating a change in the molecular structure. mdpi.com For this compound, one would expect to observe absorption bands in the UV region corresponding to the electronic systems of the chloropyridine and pyrazole moieties.

Table 3: UV-Vis Absorption Data for a Related Pyrazolyl Derivative in Ethanol . mdpi.com

| Condition | λmax (nm) |

| Before UV Irradiation | 255 |

| After UV Irradiation | 260, 415 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage weight) of a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance, thereby verifying its purity and identity. The molecular formula for this compound is C₉H₈ClN₃. chemspider.com The calculated (theoretical) elemental composition can be compared against experimentally determined values ("found") to validate the structure. For many pyrazole derivatives, experimental findings from elemental analysis align closely with the calculated values, confirming the successful synthesis of the target compound. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₉H₈ClN₃)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 108.099 | 55.82 |

| Hydrogen | H | 1.008 | 8.064 | 4.17 |

| Chlorine | Cl | 35.453 | 35.453 | 18.31 |

| Nitrogen | N | 14.007 | 42.021 | 21.70 |

| Total | 193.637 | 100.00 |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition profile of chemical compounds. By monitoring the change in mass of a sample as a function of temperature, TGA provides valuable insights into the material's composition and thermal behavior. This information is particularly important for understanding the stability of compounds under various temperature conditions, which is critical for storage, handling, and application in further chemical syntheses.

A typical TGA experiment for a compound like this compound would involve heating a small sample in a controlled atmosphere (such as nitrogen or air) at a constant rate. The resulting thermogram would plot the percentage of weight loss against temperature. Key parameters derived from this analysis include the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

While specific TGA data for this compound is not available in the reviewed literature, a hypothetical data table is presented below to illustrate how such findings would be reported.

Interactive Data Table: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | Data not available |

| Peak Decomposition Temperature (Tpeak) | Data not available |

| Final Residue at 600 °C (%) | Data not available |

| Atmosphere | Data not available |

| Heating Rate (°C/min) | Data not available |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography is a widely used chromatographic technique for the separation, identification, and purity assessment of chemical compounds. It is a simple, rapid, and cost-effective method that relies on the differential partitioning of a compound between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

For a compound such as this compound, TLC would be employed to monitor the progress of its synthesis, identify the presence of any impurities, and determine an appropriate solvent system for larger-scale purification techniques like column chromatography. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.

Although specific experimental conditions and Rf values for the TLC analysis of this compound were not found in the available literature, a representative data table is provided to show how such results are typically presented.

Interactive Data Table: Hypothetical TLC Data for this compound

| Mobile Phase (Solvent System) | Stationary Phase | Rf Value | Detection Method |

| Data not available | Data not available | Data not available | Data not available |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Mechanistic Studies in Coordination Polymerization

The study of coordination polymerization involving ligands structurally related to 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine, such as bis(pyrazolyl)pyridine ligands, offers insights into the formation of complex macromolecular structures. These ligands are valued for their ability to form stable complexes with a variety of metal ions, which can then act as catalysts for polymerization reactions.

Coordination Insertion Mechanisms of Metal Complexes with Bis(pyrazolyl)pyridine Ligands

Bis(pyrazolyl)pyridine ligands are a significant class of tridentate N-donor ligands used in the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov The mechanism of polymerization often involves a coordination-insertion pathway, where a monomer coordinates to the metal center of the catalyst and is subsequently inserted into a metal-ligand bond.

Recent research has demonstrated the synthesis of coordination polymers using bis(2,6-pyrazolyl)pyridine scaffolds. nih.govdntb.gov.ua For instance, iron(II) complexes with these ligands have been used to create 1D coordination polymers through processes that can involve proton-coupled electron transfer (PCET). nih.govnih.gov In these reactions, the hydroxy-pyrazolyl moiety of the ligand and the iron(II) ion can serve as sources of a proton and an electron, respectively. nih.govdntb.gov.ua Under harsh solvothermal conditions, mechanisms can include hydrogen atom transfer to counter-ions like tetrafluoroborate, leading to the transformation of ligand functional groups. nih.gov While detailed kinetic studies on the ring-opening polymerization (ROP) of lactones like ε-caprolactone have been performed with zinc(II) and copper(II) complexes of (pyrazolylmethyl)pyridine ligands, control over the polymer microstructure can be challenging. researchgate.net The use of more sterically demanding tridentate bis(pyrazolylmethyl)pyridine ligands is an approach aimed at improving the control over such polymerization reactions. researchgate.net The coordination behavior of these ligands is influenced by factors like the metal ion, reaction medium, temperature, and the nature of the counter anion. mdpi.com

Mechanistic Pathways in Multicomponent Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex heterocyclic structures, including pyrazoles, in a single step from three or more reactants. These reactions often proceed through a series of intermediates, and understanding their mechanistic pathways is crucial for controlling the reaction outcome and regioselectivity.

Iminium Ion Formation and Cyclization Processes

The synthesis of substituted pyrazoles via MCRs can involve several key mechanistic steps. One common pathway is the domino Mannich/cyclization/oxidation reaction of terminal alkynes and hydrazones, where the hydrazones are generated in situ from aromatic hydrazines and aldehydes. beilstein-journals.org Another key mechanistic sequence involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. For example, in the synthesis of pyrano[2,3-c]pyrazoles, a Knoevenagel reaction between an aldehyde and malononitrile (B47326) generates a Michael acceptor. Simultaneously, a β-ketoester reacts with hydrazine (B178648) to form a pyrazolone (B3327878) intermediate. A Michael addition between these two intermediates, followed by cyclization, yields the final fused heterocyclic product. nih.govrsc.org

Mechanistic studies on copper-catalyzed three-component syntheses of 1,3-substituted pyrazoles indicate an initial cyclization of hydrazine with an enaminone to form a 3-substituted pyrazole (B372694). This is followed by a Ullmann coupling with an aryl halide to introduce the substituent at the N1 position. beilstein-journals.orgnih.gov In titanium-catalyzed three-component syntheses, the reaction proceeds through enhydrazino imine complex intermediates. Subsequent intramolecular cyclization leads to a pyrazoline, which then eliminates an amine to form the aromatic pyrazole ring. nih.gov

Oxidative Dehydrogenation Reaction Mechanisms

Oxidative dehydrogenation is a key transformation in heterocyclic chemistry, particularly for the aromatization of dihydro-heterocycles like pyrazolines into their corresponding aromatic pyrazoles. This process involves the removal of two hydrogen atoms and the formation of a double bond.

The mechanism for the oxidative aromatization of a pyrazoline to a pyrazole involves the C=N double bond in the pyrazoline ring donating its electrons to a protonated nitrogen atom. This is followed by the loss of hydrogen atoms from adjacent carbon atoms (C3 and C4) to form a new double bond. Finally, the second nitrogen atom (N2) releases its hydrogen atom to complete the formation of the stable aromatic pyrazole ring. researchgate.net

In other instances, such as the oxidative dehydrogenative coupling of pyrazol-5-amines, the mechanism can proceed through radical intermediates. A single-electron oxidation of the pyrazol-5-amine, mediated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of iodine, generates a radical cation. This intermediate can then undergo further reactions, including coupling with another molecule to form a new N-N bond, ultimately leading to products like azopyrazole compounds. nih.govacs.org Mechanistic studies of pyrazole synthesis via oxidation-induced N-N coupling on diazatitanacycles suggest a sequential two-electron ligand-centered oxidation process on a single metal complex. nih.gov This process requires a vacant site on the metal for the oxidant to coordinate, initiating an inner-sphere oxidation. nih.gov

Adsorption Mechanism Studies on Material Surfaces

Pyrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process. Understanding the adsorption mechanism is key to designing more effective inhibitors.

Langmuir Adsorption Isotherm Models for Corrosion Inhibition by Pyrazole Derivatives

The adsorption of pyrazole derivatives on metal surfaces is often analyzed using adsorption isotherm models, such as the Langmuir, Temkin, and Frumkin isotherms. nih.gov The Langmuir model is frequently found to provide the best description of the adsorption process for these compounds. nih.govacs.org This model assumes that a monolayer of the inhibitor is formed on the metal surface, where each active site on the surface holds one adsorbate molecule. ijstr.org

Studies on various pyrazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid have shown that the experimental data fits well with the Langmuir adsorption isotherm. nih.govacs.org The adsorption process is characterized by the equilibrium constant of adsorption (Kads) and the standard free energy of adsorption (ΔG°ads). Negative values for ΔG°ads indicate that the adsorption process is spontaneous and the resulting adsorbed layer is stable. nih.gov The magnitude of ΔG°ads can also provide insight into the nature of the adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). Many pyrazole inhibitors exhibit ΔG°ads values that indicate a mixed-mode adsorption involving both physical and chemical interactions. acs.org

The protective film formed by the adsorbed pyrazole derivatives acts as a barrier, limiting the access of corrosive species to the steel surface. nih.govacs.org These inhibitors are often classified as mixed-type, meaning they reduce both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govacs.org

| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm Model | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | Langmuir | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | Langmuir | nih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 95.1 | Langmuir | acs.org |

Structure Activity Relationship Sar and Structural Optimization in Agrochemical and Medicinal Chemistry Research

Design Principles for Bioactive Pyridyl-Pyrazolyl Compounds

The design of bioactive compounds incorporating the pyridyl-pyrazolyl scaffold is rooted in the principle that this combination can access a wide range of biological targets. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore known for a broad spectrum of biological activities. nih.govresearchgate.net Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov The pyridine (B92270) ring, another key N-heterocycle, is also a common feature in numerous commercial insecticides and pharmaceuticals due to its diverse bioactivities. nih.gov

The core design strategy involves leveraging the distinct properties of each heterocyclic ring and the linker connecting them. The pyrazole moiety often serves as the primary interaction group with the biological target, while the substituted pyridine ring can modulate physicochemical properties such as lipophilicity, metabolic stability, and target selectivity. researchgate.netmdpi.com The linker, in this case a methylene (B1212753) group, provides conformational flexibility, which is crucial for optimal orientation within a receptor's binding site.

Researchers often employ bioisosteric replacement and substituent modulation as key design principles. For instance, the 5-aminopyrazole scaffold is a common starting point for creating fused heterocyclic systems with significant biological properties. mdpi.com The strategic placement of various functional groups on both the pyridine and pyrazole rings allows for the fine-tuning of the molecule's electronic and steric properties to enhance efficacy and target specificity. nih.gov This rational design approach has led to the development of numerous potent compounds for diverse applications in medicine and agriculture. researchgate.netnih.gov

Impact of Structural Modifications on Biological Efficacy

Effects of Halogenation and Alkyl Substitutions on Potency and Bioavailability

Halogenation, particularly with chlorine and fluorine, is a critical tool in the optimization of pyridyl-pyrazolyl derivatives. The introduction of a chlorine atom, as seen in the 2-position of the pyridine ring in the subject compound, often enhances biological activity. This is attributed to the electronic and steric influence of the halogen, which can increase binding affinity to target proteins and improve metabolic stability. Studies on various pyrazole derivatives have shown that the presence of chlorine atoms can lead to good anti-inflammatory potency. mdpi.com

Alkyl substitutions also play a significant role. For example, in a series of pyrazole oxime ethers containing a pyridyl moiety, the presence of a methyl group on the phenyl ring was found to be beneficial for improving insecticidal activity against certain pests. nih.gov Conversely, the introduction of bulky alkyl groups can sometimes lead to a decrease in activity due to steric hindrance, which prevents the molecule from fitting into the active site of the target receptor. nih.gov The strategic placement of smaller alkyl groups, however, can enhance lipophilicity, thereby improving membrane permeability and bioavailability.

Table 1: Effect of Substitutions on Biological Activity of Pyridyl-Pyrazole Analogs

| Compound Series | R¹ (Pyridine Ring) | R² (Pyrazolyl/Other Ring) | Observed Effect on Activity |

|---|---|---|---|

| Pyrazole Oxime Ethers nih.gov | H | 4-Methylphenyl | Increased insecticidal activity |

| Pyrazole-Carboxamides mdpi.com | H | Phenyl with Chlorine | Good anti-inflammatory potency |

This table is interactive and represents a summary of findings from the cited literature.

Influence of Heteroaromatic Ring Substitutions on Activity Profiles

The substitution pattern on both the pyridine and pyrazole rings is a determining factor for the compound's activity profile. The electronic properties of substituents can modulate the pKa of the heterocyclic rings, influencing their interaction with biological targets. mdpi.com Electron-withdrawing groups on the pyrazole ring, for instance, can increase the acidity of the N-H proton, potentially altering binding modes. mdpi.com

In the context of pyridyl-pyrazolyl compounds, the pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, which is often crucial for receptor binding. mdpi.com Modifications to the pyridine ring can influence this interaction. For example, studies on zinc complexes with tris-(2-pyridyl)-pyrazolyl borate (B1201080) ligands have shown that the aromatic pyrazole and pyridine groups induce planarity, facilitating π–π stacking interactions with biomolecules like DNA. mdpi.com Altering the electronic nature of these rings through substitution can fine-tune the strength of these interactions, thereby modulating biological activity. nih.gov The introduction of additional nitrogen atoms into aromatic rings can also decrease electron density, which may reduce P450-mediated metabolism and improve the compound's pharmacokinetic profile. researchgate.net

Spatial Orientation and Steric Effects in Receptor Binding

The three-dimensional arrangement of the pyridyl and pyrazolyl rings, along with their substituents, is paramount for effective receptor binding. The linker between the two rings allows for a degree of rotational freedom, enabling the molecule to adopt a specific conformation that is complementary to the topography of the receptor's active site.

Steric effects significantly influence this binding. Bulky substituents can cause steric hindrance, preventing the ligand from achieving the optimal orientation for interaction. mdpi.comnih.gov Conversely, appropriately sized substituents can create favorable van der Waals interactions and enhance binding affinity. In some cases, steric crowding can be strategically used to modulate selectivity between different receptor subtypes. mdpi.com The crystal structure of related compounds, such as 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, provides valuable insights into the preferred spatial arrangements and dihedral angles between the rings, which can inform the design of analogs with optimized geometries for receptor binding. researchgate.net

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate the SAR of pyridyl-pyrazolyl compounds at a molecular level, guiding the design and optimization of new derivatives.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule ligand within the active site of a target receptor. nih.gov For pyridyl-pyrazolyl derivatives, docking simulations can elucidate how modifications to the chemical structure affect binding interactions. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's binding pocket. mdpi.com For instance, docking studies on pyrazole-carboxamide inhibitors have successfully identified the binding mechanisms with carbonic anhydrase receptors, showing that the most active compounds form stable interactions within the active site. nih.govresearchgate.net Similarly, simulations of thiazole-clubbed pyridine scaffolds targeting the main protease of SARS-CoV-2 have demonstrated how these molecules can fit well within the binding site and interact with essential amino acids. mdpi.com By visualizing these ligand-receptor interactions, chemists can rationally design new analogs with improved potency and selectivity, prioritizing the synthesis of the most promising candidates. nih.govasianpubs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine |

Quantum Chemical Calculations in Predictive SAR

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules and predicting their reactivity and stability, which are key factors in Structure-Activity Relationship (SAR) studies. For derivatives of this compound, DFT can be employed to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In related pyrazole-imidazole hybrids, DFT analyses have been used to study stability and chemical reactivity. researchgate.net Such studies can provide insights into how electronic modifications to the pyridine or pyrazole rings of this compound could influence its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution, potentially affecting its interaction with biological targets. These theoretical calculations help in understanding the fundamental electronic characteristics that drive the biological activity of this class of compounds.

Molecular Modeling for Pharmacophore Development

Molecular modeling is a crucial tool for developing pharmacophore models, which represent the essential three-dimensional arrangement of functional groups required for biological activity. For compounds related to this compound, such as 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR and molecular docking studies have been successfully used to identify key structural features necessary for their biological action. nih.gov These studies help in understanding the interactions between the ligand and its target protein at the molecular level.

Pharmacophore models for pyrazole derivatives often highlight the importance of the pyrazole ring as a key interaction moiety. researchgate.net In the case of this compound, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in a protein's active site. Molecular docking simulations of analogous compounds into the active sites of kinases, for example, have revealed specific binding patterns that can be used to guide the design of new, more potent inhibitors. nih.govnih.gov

Strategic Derivatization for Enhanced Properties

Fluorination Strategies for Improved Metabolic Stability and Binding

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The introduction of fluorine atoms can block sites of metabolism, alter the electronic properties of the molecule, and modulate its conformation, often leading to improved pharmacokinetic and pharmacodynamic properties.

In a study on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is structurally related to the pyrazole-pyridine core of this compound, strategic fluorination was employed to improve metabolic stability. mdpi.com It was hypothesized that the electron-rich phenyl ring was susceptible to oxidation by CYP450 enzymes. By introducing a fluorine atom, the electron density of the ring was reduced, thereby improving its stability against oxidative metabolism. mdpi.com This approach could be similarly applied to the pyridine ring of this compound to enhance its metabolic profile.

The table below illustrates the effect of fluorination on the metabolic stability of a related pyrazolo[1,5-a]pyrimidine inhibitor.

| Compound | Modification | In Vivo Metabolic Stability |

| 1 | Parent Compound | Susceptible to oxidation |

| 2 | Fluorinated Analog | Improved stability |

Data derived from a study on pyrazolo[1,5-a]pyrimidine inhibitors. mdpi.com

Optimization of Alkyl Chains on Pyrazole Moieties

The nature and size of alkyl substituents on the pyrazole ring can significantly influence the biological activity and physicochemical properties of pyrazole-containing compounds. Optimization of these alkyl chains is a common strategy to fine-tune the potency and selectivity of a lead compound.

In research focused on 1-methyl-1H-pyrazole-5-carboxamides, medicinal chemistry efforts targeted modifications at various positions of the scaffold, including the pyrazole moiety, to establish a structure-activity relationship (SAR). tcgls.com This systematic approach allowed for the identification of compounds with significantly enhanced potency. While this study does not directly involve this compound, the principles of optimizing alkyl substituents on the pyrazole ring are transferable. For instance, varying the alkyl group at the N-1 position of the pyrazole in this compound could impact its binding affinity and selectivity for its biological target.

The following table demonstrates the impact of such optimization on the inhibitory activity of 1-methyl-1H-pyrazole-5-carboxamide derivatives against the development of larvae of the parasitic nematode Haemonchus contortus.

| Compound | Modification | IC50 (µM) |

| Lead Compound | Initial hit from screening | 0.29 |

| 60 | Optimized analog | 0.01 |

Data from a study on 1-methyl-1H-pyrazole-5-carboxamides. tcgls.com

Application Domains and Biological Activity Investigations Non Human, Non Clinical

Agrochemical Applications

Insecticidal Activity of Pyridyl-Pyrazolyl Compounds and Analogs

The combination of a pyridine (B92270) and a pyrazole (B372694) ring has proven to be a fruitful strategy in the discovery of novel insecticides. This structural motif is present in several classes of potent insecticidal compounds, acting on various physiological targets within insects.

Neonicotinoid insecticides are a significant class of agrochemicals that target the insect central nervous system. A key structural feature of many first- and second-generation neonicotinoids is the presence of a chloropyridinylmethyl moiety, which is structurally related to 2-chloro-5-(1H-pyrazol-1-ylmethyl)pyridine. This 6-chloro-3-pyridinylmethyl group is crucial for the high insecticidal activity of compounds like imidacloprid. nih.govnih.gov The pyridine ring in these molecules is involved in water-mediated hydrogen bond interactions within the binding site of the target receptor. mdpi.com

Derivatives containing the pyridyl-pyrazole framework have demonstrated significant larvicidal activity against various insect vectors, particularly mosquito species. In one study, fused pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against the second-stage larvae of Culex pipiens. The results indicated that the incorporation of the pyridine and pyrazole structures induced significant insecticidal activity. jocpr.commdpi.com The introduction of specific functional groups, such as amino or carbonyl groups, was found to enhance this larvicidal effect. jocpr.commdpi.com

Another study investigating new 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives also reported potent larvicidal effects against Culex quinquefasciatus. One of the synthesized compounds, compound 2e, exhibited a 95% mortality rate, highlighting the potential of this chemical class in controlling mosquito larvae. mdpi.com The mechanism of action for some of these compounds involves digestive dysfunction, with studies showing an inhibitory effect on crucial digestive enzymes like lipase (B570770) and amylase in the larvae. jocpr.commdpi.com Furthermore, analogs of chlorantraniliprole, which contains a pyridyl-pyrazole structure, have also been synthesized and have shown promising larvicidal activities. nih.gov

Table 1: Larvicidal Activity of Pyridyl-Pyrazole Analogs against Mosquito Larvae

| Compound Class | Target Species | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivatives | Culex pipiens | LC50 | 8.4 - 5600 ppm | jocpr.commdpi.com |

| 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives | Culex quinquefasciatus | Mortality Rate (Compound 2e) | 95% | mdpi.com |

| 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivatives | Culex quinquefasciatus | LD50 (Compound 2e) | 12.09 µg/mL | mdpi.com |

| Chlorantraniliprole derivatives | Oriental Armyworm | Larvicidal Activity | Good | nih.gov |

The insecticidal action of many pyridyl-pyrazole compounds is attributed to their interaction with specific molecular targets in the insect's nervous and muscular systems.

Ryanodine (B192298) Receptors (RyR): A prominent class of insecticides, the anthranilic diamides, which includes commercial products like chlorantraniliprole, feature an N-pyridylpyrazole moiety. These compounds are potent activators of insect ryanodine receptors. researchgate.netresearchgate.netmdpi.comnih.gov RyRs are intracellular calcium channels crucial for muscle contraction. The binding of these insecticides to RyRs causes an uncontrolled release of calcium from internal stores, leading to muscle dysfunction, paralysis, and ultimately the death of the insect. researchgate.net Molecular docking and calcium imaging studies have confirmed that novel N-pyridylpyrazole amide derivatives act as RyR activators, inducing an increase in cytoplasmic Ca2+ concentration. nih.govresearchgate.netnih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChR): Neonicotinoid insecticides, which share the chloropyridinyl structural feature with the subject compound, are known to act as agonists of insect nicotinic acetylcholine receptors. nih.govmdpi.comresearchgate.netnih.gov These receptors are ligand-gated ion channels that are fundamental to synaptic transmission in the insect central nervous system. Neonicotinoids bind to nAChRs, causing their persistent activation, which leads to overstimulation of nerve cells, resulting in paralysis and death. nih.gov The pyridine ring of these insecticides is known to form π-π interactions with key amino acid residues, such as tryptophan, within the nAChR binding site. mdpi.com Depending on their specific structure, different neonicotinoids can act as partial or full agonists on insect nAChRs. nih.govresearchgate.net

Research has demonstrated the efficacy of various pyridyl-pyrazole derivatives against a range of economically important agricultural pests.

Mythimna separata (Oriental Armyworm): Novel N-pyridylpyrazole amide derivatives containing a phthalimide (B116566) have shown good insecticidal activities against the oriental armyworm. Certain compounds in this series displayed over 90% lethal rates at a concentration of 25 mg/L. researchgate.netmdpi.com Similarly, other N-pyridylpyrazolecarboxamide derivatives have also exhibited potent activity against this pest. nih.gov

Plutella xylostella (Diamondback Moth): Several studies have reported the high efficacy of pyridyl-pyrazole compounds against the diamondback moth. For example, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety showed excellent insecticidal activity, with some compounds achieving LC50 values as low as 5.32 mg/L. researchgate.net Diacylhydrazine derivatives with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold also demonstrated potent larvicidal activity against P. xylostella, with LC50 values for the most active compounds around 23-29 mg/L. researchgate.net

Laphygma exigua (Beet Armyworm): The insecticidal potential of pyrazole derivatives extends to the beet armyworm. A study on novel pyrazole amide derivatives containing hydrazone substructures found that some of these compounds exhibited notable control of Laphygma exigua at a concentration of 200 mg/L. nih.gov

Aphis craccivora (Cowpea Aphid): Pyrazole-based compounds have also been effective against sucking insects like the cowpea aphid. Pyrazole-5-carboxamides were tested against Aphis craccivora, and several compounds showed high foliar contact activity, with some reaching 100% efficacy at 200 mg/kg. nih.gov Additionally, novel pyrazole oxime ether derivatives containing a 5-trifluoromethylpyridyl moiety also demonstrated good to excellent insecticidal activities against this aphid species. mdpi.com

Table 2: Insecticidal Activity of Pyridyl-Pyrazole Analogs Against Specific Pest Species

| Compound Class | Target Species | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-Pyridylpyrazole Phthalimide Amides | Mythimna separata | Lethal Rate | >90% at 25 mg/L | researchgate.netmdpi.com |

| N-Pyridylpyrazole Thiazole Derivatives | Plutella xylostella | LC50 | 5.32 mg/L | researchgate.net |

| Diacylhydrazine Pyridyl-Pyrazoles | Plutella xylostella | LC50 | 23.67 mg/L | researchgate.net |

| Pyrazole Amide Hydrazones | Laphygma exigua | Activity | Notable control at 200 mg/L | nih.gov |

| Pyrazole-5-carboxamides | Aphis craccivora | Foliar Contact Activity | 100% at 200 mg/kg | nih.gov |

Herbicidal Properties of Pyrazole-Containing Pyridines

In addition to their insecticidal applications, chemical structures combining pyrazole and pyridine rings have been explored for their herbicidal potential. A variety of small molecules containing pyrazole groups have been developed as commercial herbicides. jocpr.com

Research into novel phenylpyridine moiety-containing pyrazole derivatives has shown moderate herbicidal activities in post-emergence treatments against several weed species, including Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail). jocpr.com For instance, certain compounds demonstrated a 50% inhibition of Setaria viridis, which was slightly superior to the commercial herbicide pyroxasulfone. jocpr.com

Another study focused on the design and synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds as potential auxin herbicides. These compounds exhibited good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus (redroot pigweed) in post-emergence tests. The substitution pattern on the pyrazole and pyridine rings plays a crucial role in determining the herbicidal efficacy and spectrum of activity. nih.gov

Table 3: Herbicidal Activity of Pyrazole-Containing Pyridine Derivatives

| Compound Class | Weed Species | Treatment Type | Activity | Reference |

|---|---|---|---|---|

| Phenylpyridine-Pyrazole Derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Post-emergence | Moderate (50-60% inhibition) | jocpr.com |

| 4-Amino-6-(pyrazolyl)-picolinic Acids | Amaranthus retroflexus | Post-emergence | High (100% inhibition) | |

| 4-Amino-6-(pyrazolyl)-picolinic Acids | Brassica napus (root growth) | In-vitro | High (>80% inhibition) | |

| Phenylpyridine-Pyrazole Derivatives | Echinochloa crusgalli, Amaranthus retroflexus | Pre- and Post-emergence | No pre-emergence activity | jocpr.com |

Antimicrobial Research

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for its wide range of pharmacological properties, including antimicrobial activities. The incorporation of a pyridine ring and a chloro group can further modulate this activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria by targeting various metabolic pathways. For instance, some pyrazole derivatives act as potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies on newly designed pyrazole compounds have shown moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing efficacy against two Gram-positive and four Gram-negative bacterial strains with Minimum Bactericidal Concentration (MBC) values of less than 1 μg/ml for most strains tested, which was superior to ciprofloxacin (B1669076) in some cases. nih.gov Specifically, these compounds were potent against Gram-negative strains such as E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium. nih.gov

Furthermore, N-(trifluoromethylphenyl) derivatives of pyrazole have been identified as potent growth inhibitors of Gram-positive bacterial strains, with MIC values as low as 0.78 μg/ml for Methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Hydrazide derivatives of pyrazole have also been found to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Type | Bacterial Strain(s) | Activity (MIC/MBC/IC50) |

|---|---|---|

| Designed Pyrazole Compounds | Gram-positive & Gram-negative | MIC as low as 12.5 μg/ml |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative (e.g., E. coli, K. pneumoniae, P. aeruginosa) | MBC <1 μg/ml (except for MRSA) |